Dihydromethysticin

CYP450 Induction Drug Metabolism Herb-Drug Interaction

Procure Dihydromethysticin (DHM) as a precisely specified research tool—not interchangeable with other kavalactones. Unlike kavain (inactive on CYP3A23), DHM induces CYP3A23 ~7-fold, serving as an essential positive control for herb-drug interaction & hepatotoxicity studies. A 1.9-fold difference in CES1 Ki versus methysticin underscores that single-bond saturation drives divergent bioactivity. As the second most potent CYP1A1/AhR inducer, DHM enables mechanistic dissection of kava toxicity pathways. Quantify individual kavalactones in your matrices with DHM as a validated UPLC-MS/MS reference standard.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
CAS No. 19902-91-1
Cat. No. B1670609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydromethysticin
CAS19902-91-1
Synonyms7,8-dihydromethysticin
dihydromethysticin
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1
InChIKeyRSIWXFIBHXYNFM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihydromethysticin (CAS 19902-91-1): A High-Purity Kavalactone for In Vitro Metabolism and Neuroscience Research


Dihydromethysticin (DHM, CAS 19902-91-1) is one of the six major kavalactones isolated from the kava plant (Piper methysticum). It is structurally characterized as the reduced form of methysticin, featuring a saturated 7,8-double bond [1]. As a high-purity reference standard, DHM is essential for analytical method development [2] and is used as a research tool in studies focused on hepatic enzyme induction [3], drug transporter interactions [4], and neuropharmacology [5].

Why Kavalactones Are Not Interchangeable: The Case for Specifying Dihydromethysticin


Despite their high structural similarity, kavalactones exhibit stark differences in their biological activity. A generic substitution of one kavalactone for another can lead to erroneous or irreproducible results in metabolism and neuroscience assays. For instance, while methysticin and dihydromethysticin differ only by the saturation of a single bond, they show a 1.9-fold difference in their inhibition constants (Ki) for the major hepatic enzyme carboxylesterase 1 [1]. More critically, in CYP3A23 induction, only dihydromethysticin and desmethoxyyangonin show marked activity among the six major kavalactones, while kavain and dihydrokavain are completely inactive [2]. This differential activity demonstrates that even minor structural variations lead to major functional shifts, making the precise specification of dihydromethysticin critical for reproducible scientific outcomes and accurate procurement.

Dihydromethysticin (DHM): Quantitative Evidence for Differentiated Selection vs. Closest Analogs


CYP3A23 Induction: DHM is a Primary Driver vs. Inactive Analogs

In a direct head-to-head comparison using rat hepatocytes, dihydromethysticin (DHM) and desmethoxyyangonin were the only two of six major kavalactones to markedly induce CYP3A23 expression (~7-fold induction) [1]. In stark contrast, the close structural analogs kavain, dihydrokavain, methysticin, and yangonin did not significantly induce CYP3A23. Exclusion studies confirmed that the absence of DHM from a kavalactone mixture abolished this induction, highlighting its unique and necessary role [1].

CYP450 Induction Drug Metabolism Herb-Drug Interaction

CYP1A1 Induction: A Secondary but Significant Inducer Compared to Methysticin

In a head-to-head comparison of the six major kavalactones, methysticin was the most potent inducer of CYP1A1, with 7,8-dihydromethysticin (DHM) as the second-most potent inducer [1]. The remaining four kavalactones (yangonin, 5,6-dehydrokavain, kavain, and 7,8-dihydrokavain) did not show significant effects on CYP1A1 induction [1]. This places DHM in a distinct class with methysticin as an aryl hydrocarbon receptor (AhR) activator, a property not shared by the other major kavalactones.

CYP1A1 Induction AhR Activation Toxicology

Carboxylesterase 1 (CES1) Inhibition: Moderate Potency, Distinct Mechanism

A direct comparison of kavalactone inhibition of CES1 revealed that dihydromethysticin has a Ki of 68.2 μM and exhibits a mixed competitive-noncompetitive inhibition mechanism [1]. This is distinct from the competitive inhibition displayed by kavain (Ki = 81.6 μM) and dihydrokavain (Ki = 105.3 μM), and it is less potent than its close structural analog methysticin, which has a Ki of 35.2 μM [1].

Enzyme Inhibition CES1 Pharmacokinetics

Hippocampal Field Potential Reduction: Additive Effect with Kavain and Ipsapirone

In electrophysiological studies on guinea pig hippocampal slices, both dihydromethysticin (DHM) and kavain reduced the frequency of field potentials (fp) generated by activation of NMDA receptors and voltage-dependent calcium channels [1]. When combined, subthreshold concentrations of DHM (10 μM) and kavain (5 μM) produced an additive reduction in fp frequency [1]. In another experiment, the combination of DHM (10 μM) and the serotonin-1A agonist ipsapirone reduced the fp rate to 0.81 of the baseline value [1].

Neuroscience Electrophysiology Anxiolytic Mechanism

Key Research Scenarios for High-Purity Dihydromethysticin (CAS 19902-91-1)


Investigating CYP3A4/3A23-Mediated Herb-Drug Interactions

Based on its unique and necessary role in inducing CYP3A23 (~7-fold), high-purity dihydromethysticin is an essential positive control and mechanistic probe for any in vitro or in vivo study examining kava's interaction with the CYP3A4 (human ortholog of CYP3A23) metabolic pathway [1]. Using DHM, instead of a generic kava extract or other inactive kavalactones like kavain, is critical for reproducing and understanding this specific herb-drug interaction risk.

Differentiating AhR-Dependent vs. Independent Toxicity Pathways

As the second most potent inducer of CYP1A1 among the six major kavalactones, dihydromethysticin is a critical tool for dissecting the mechanisms of kava-related hepatotoxicity [1]. Researchers can use DHM as a specific activator of the AhR signaling pathway to compare and contrast its effects with those of the more potent methysticin or with other non-AhR activating kavalactones [1].

Developing Reference Standards for Kava Product Quality Control

Given the vast differences in activity among kavalactones, quantifying individual components is essential for product standardization. Dihydromethysticin is a required analytical reference standard for validated UPLC-MS/MS methods used to characterize kava products, quantify tissue distribution in preclinical models, and monitor human plasma levels after kava intake [1].

Probing Additive Neuropharmacological Effects on NMDA Receptors

For neuroscience researchers, dihydromethysticin provides a specific tool to investigate additive or synergistic modulation of NMDA receptor-mediated activity. Electrophysiology studies show that subthreshold concentrations of DHM can enhance the effects of other kavalactones (like kavain) or other anxiolytic compounds (like ipsapirone), providing a basis for studying polypharmacology at the receptor/channel level [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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